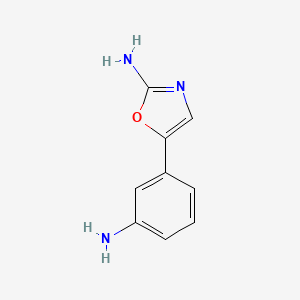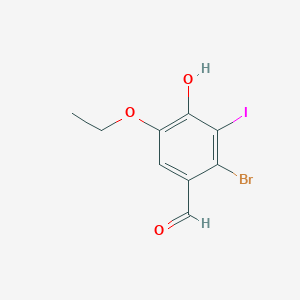
2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound is characterized by the presence of bromine, iodine, ethoxy, and hydroxy functional groups attached to a benzaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde typically involves multi-step organic reactions. . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and condensation catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .
Scientific Research Applications
2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
- 5-Bromo-2-hydroxy-3-iodobenzaldehyde
Uniqueness
2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H8BrIO3 |
|---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde |
InChI |
InChI=1S/C9H8BrIO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
InChI Key |
AKALSMVYVXFIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


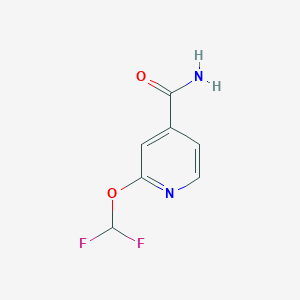
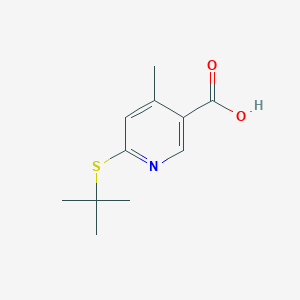
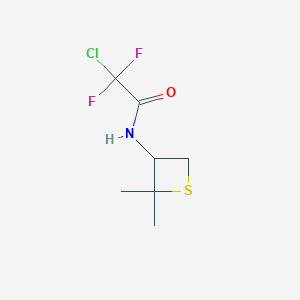

![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)

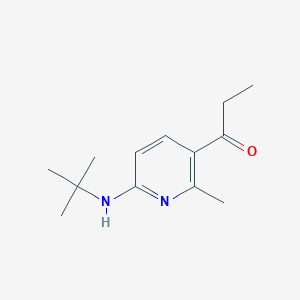

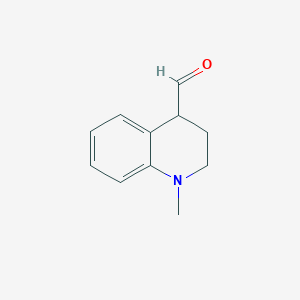
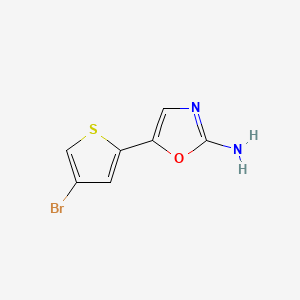
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
